molecular formula C10H11B B1273423 4-(2-Bromophenyl)-1-butene CAS No. 71813-50-8

4-(2-Bromophenyl)-1-butene

Cat. No. B1273423
CAS RN: 71813-50-8
M. Wt: 211.1 g/mol
InChI Key: YYTVAFQKTIHSHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08906929B2

Procedure details

Ref Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., Reider, P. J. J. Org. Chem., 2002, 67, 5394-5397. A solution of 1-bromo-2-(but-3-en-1-yl)benzene (9.46 g, 44.8 mmol) in dry THF (44.8 ml) was cooled (−78° C.) and treated with 2.5 M n-BuLi in hexanes (19.7 ml, 49.3 mmol). The mixture was stirred for 20 min, and then treated with triisopropyl borate (51.5 ml, 224 mmol). After 90 min, the reaction mixture was warmed to room temperature over 1 h. Then, the reaction was quenched with 2.0 N aq. HCl (240 mL), diluted with Et2O (120 mL), and the layers were stirred vigorously for several minutes. The resulting white precipitate was removed by filtration and then the filtrate layers were separated. The organic layer was dried (Na2SO4), filtered, and concentrated, affording a pale yellow oil which partially solidified upon standing. These solids were triturated with hexanes and then dried under vacuum. The decantate was concentrated to an oil, dissolved in fresh hexanes (˜15 mL) and stored (−40° C.) for 16 h. A second crop of solid was collected, washing with a small volume of hexanes, and dried under vacuum Both crops were combined to afford the desired product (5.46 g, 31.0 mmol, 69.2% yield) as a white crystalline solid. 1H NMR (500 MHz, CDCl3) δ 8.24 (dd, J=7.8, 1.3 Hz, 1H), 7.52 (td, J=7.5, 1.4 Hz, 1H), 7.30-7.36 (m, 2H), 5.96 (ddt, J=17.0, 10.3, 6.5 Hz, 1H), 5.04-5.10 (m, 1H), 5.02 (dd, J=10.2, 1.6 Hz, 1H), 3.29-3.40 (m, 2H), 2.50 (td, J=7.9, 6.6 Hz, 2H). LCMS (M−H)=175.11.
Quantity
9.46 g
Type
reactant
Reaction Step One
Name
Quantity
44.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
19.7 mL
Type
reactant
Reaction Step Two
Quantity
51.5 mL
Type
reactant
Reaction Step Three
Yield
69.2%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][CH:10]=[CH2:11].[Li]CCCC.[B:17](OC(C)C)([O:22]C(C)C)[O:18]C(C)C>C1COCC1>[CH2:8]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[B:17]([OH:22])[OH:18])[CH2:9][CH:10]=[CH2:11]

Inputs

Step One
Name
Quantity
9.46 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)CCC=C
Name
Quantity
44.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
19.7 mL
Type
reactant
Smiles
Step Three
Name
Quantity
51.5 mL
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 90 min
Duration
90 min
CUSTOM
Type
CUSTOM
Details
Then, the reaction was quenched with 2.0 N aq. HCl (240 mL)
ADDITION
Type
ADDITION
Details
diluted with Et2O (120 mL)
STIRRING
Type
STIRRING
Details
the layers were stirred vigorously for several minutes
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
affording a pale yellow oil which
CUSTOM
Type
CUSTOM
Details
These solids were triturated with hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CONCENTRATION
Type
CONCENTRATION
Details
The decantate was concentrated to an oil
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in fresh hexanes (˜15 mL)
CUSTOM
Type
CUSTOM
Details
(−40° C.)
CUSTOM
Type
CUSTOM
Details
for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
A second crop of solid was collected
WASH
Type
WASH
Details
washing with a small volume of hexanes
CUSTOM
Type
CUSTOM
Details
dried under vacuum Both crops

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CC=C)C1=C(C=CC=C1)B(O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31 mmol
AMOUNT: MASS 5.46 g
YIELD: PERCENTYIELD 69.2%
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.